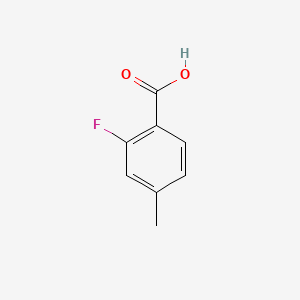

2-Fluoro-4-methylbenzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFWHEYHCZRVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371160 | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7697-23-6 | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzoic acid, a fluorinated derivative of benzoic acid, is a key building block in the synthesis of various organic molecules. Its unique structural features, imparted by the fluorine atom and the methyl group on the benzene ring, influence its physical and chemical properties, making it a valuable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₂ | N/A |

| Molecular Weight | 154.14 g/mol | N/A |

| Melting Point | 186-190 °C | [1] |

| Boiling Point | 271.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [1][2] |

| pKa | 3.44 ± 0.10 (Predicted) | [2] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| CAS Number | 7697-23-6 | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal disappears (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Heating: The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, diethyl ether, hexane) are used.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small, measured volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution. Solubility is often categorized as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the maximum mass of solute that can be dissolved in a given volume of solvent at a specific temperature is determined.

pKa Determination

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the acid is 50% dissociated in an aqueous solution.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), while the pH of the solution is continuously monitored using a pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical sequence of experiments to characterize the physical properties of a solid organic compound like this compound.

Caption: Workflow for Physical Property Characterization.

References

An In-depth Technical Guide to 2-Fluoro-4-methylbenzoic Acid and its Prominent Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzoic acid, a key fluorinated building block in medicinal chemistry. The document details its chemical structure, properties, and synthesis, with a significant focus on its application in the development of the potent retinoid X receptor (RXR) agonist, Bexarotene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Properties of this compound

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom at the ortho position to the carboxyl group and a methyl group at the para position significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7697-23-6 | N/A |

| Molecular Formula | C₈H₇FO₂ | N/A |

| Molecular Weight | 154.14 g/mol | N/A |

| Appearance | White to light yellow powder or crystals | N/A |

| Melting Point | 186 - 190 °C | N/A |

| Purity | ≥98% (GC) | N/A |

| Synonyms | 2-Fluoro-p-toluic acid | N/A |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. One common method involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and purification.

Below is a generalized workflow for a common synthesis approach.

Caption: Synthetic workflow for this compound.

Application in the Synthesis of Bexarotene

This compound is a crucial starting material in the multi-step synthesis of Bexarotene (Targretin®), a third-generation retinoid and a selective RXR agonist.[1] Bexarotene is an approved therapeutic for cutaneous T-cell lymphoma (CTCL).[1]

The synthesis of Bexarotene from this compound involves a series of chemical transformations to construct the final complex molecule. A publication outlines a 10-step synthesis route starting from this compound to produce a fluorine-18-labeled bexarotene analogue for PET imaging.[2]

Caption: High-level workflow for the synthesis of Bexarotene.

Biological Activity of Bexarotene, a this compound Derivative

Bexarotene's therapeutic effects stem from its selective activation of Retinoid X Receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell differentiation, apoptosis, and lipid metabolism.[3]

Table 2: In Vitro Biological Activity of Bexarotene

| Parameter | Cell Line/Receptor | Value | Reference |

| EC₅₀ (RXRα) | - | 33 nM | [1] |

| EC₅₀ (RXRβ) | - | 24 nM | [1] |

| EC₅₀ (RXRγ) | - | 25 nM | [1] |

| K_d (RXRα) | - | 14 ± 2 nM | [1] |

| K_d (RXRβ) | - | 21 ± 4 nM | [1] |

| K_d (RXRγ) | - | 29 ± 7 nM | [1] |

| Growth Inhibition (1 µM) | HL-60 | 37% | [1] |

| IC₅₀ | CTCL Cell Lines | Varies | [1] |

Signaling Pathways Modulated by Bexarotene

Bexarotene exerts its anti-cancer effects through at least two key signaling pathways: RXR-mediated gene transcription and the p53/p73-dependent cell cycle inhibition pathway.

Upon binding to RXRs, Bexarotene induces the formation of RXR-RXR homodimers or heterodimers with other nuclear receptors like RARs, TRs, and VDRs.[3] These complexes then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the modulation of gene expression that inhibits cell proliferation and promotes apoptosis.[3]

Caption: RXR-mediated signaling pathway activated by Bexarotene.

In cutaneous T-cell lymphoma, Bexarotene has been shown to activate the p53/p73 pathway.[4][5] This activation is likely initiated by the upstream kinase ATM (Ataxia-Telangiectasia Mutated).[4][5] Activated p53 is phosphorylated at Serine 15, leading to the transcription of downstream target genes such as p21, which induces cell cycle arrest, and Bax, which promotes apoptosis.[4][5]

Caption: Activation of the p53/p73 pathway by Bexarotene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Bexarotene.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Bexarotene on the proliferation of cancer cell lines.

Materials:

-

CTCL cell lines (e.g., Hut78, HH, MJ)

-

RPMI-1640 medium with 10% fetal bovine serum

-

Bexarotene stock solution (in DMSO)

-

96-well plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

-

Microplate reader (490 nm)

Protocol:

-

Seed cells at a density of 10,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL.[6]

-

Immediately treat the cells with various concentrations of Bexarotene (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).[3] The final volume in each well should be 200 µL.[6]

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[6]

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.[6]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by Bexarotene.

Materials:

-

CTCL cell lines

-

Bexarotene

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Treat cells with desired concentrations of Bexarotene for 96 hours.[7]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for p53 Activation

Objective: To detect the expression and phosphorylation of p53 in response to Bexarotene treatment.

Materials:

-

CTCL cell lines

-

Bexarotene

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-p53, anti-phospho-p53 Ser15)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Protocol:

-

Treat cells with Bexarotene for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a pivotal building block in the synthesis of Bexarotene, a clinically significant RXR agonist. The unique properties conferred by its fluorine and methyl substituents are instrumental in its utility. The detailed understanding of Bexarotene's mechanism of action, involving the RXR and p53/p73 signaling pathways, provides a strong rationale for its therapeutic application in oncology. The experimental protocols provided herein offer a foundation for researchers to further investigate the biological activities of this compound derivatives and to develop novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (CD3254) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 2-Fluoro-4-methylbenzoic Acid (CAS: 7697-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzoic acid, with the CAS number 7697-23-6, is a fluorinated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique structural features, including a fluorine atom, a methyl group, and a carboxylic acid moiety, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

| Property | Value |

| CAS Number | 7697-23-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 186-190 °C |

| Synonyms | 2-Fluoro-p-toluic acid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom.

-

Aromatic Protons (Ar-H): Expected in the range of 7.0-8.0 ppm. The proton ortho to the fluorine atom would likely appear as a doublet of doublets.

-

Methyl Protons (-CH₃): A singlet is expected around 2.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): Expected around 165-170 ppm.

-

Aromatic Carbons (Ar-C): The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant and is expected at a downfield chemical shift. Other aromatic carbons will appear in the range of 115-145 ppm.

-

Methyl Carbon (-CH₃): Expected around 20-25 ppm.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a singlet or a complex multiplet (due to coupling with aromatic protons) is expected in the typical range for aryl fluorides.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1680-1710 cm⁻¹.

-

C-F Stretch: A strong band is expected in the range of 1200-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Alkyl): Bands will appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (alkyl).

-

C=C Stretch (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from a brominated precursor followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of 4-bromo-3-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF), add magnesium turnings (1.2 eq). The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of dry ice (solid CO₂) in anhydrous THF at -78 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis via Friedel-Crafts Acylation and Hydrolysis

This method involves the acylation of m-fluorotoluene followed by hydrolysis.[1]

Experimental Protocol:

-

Friedel-Crafts Acylation: To a solution of m-fluorotoluene (1.0 eq) and a trihaloacetyl chloride (e.g., trichloroacetyl chloride, 1.1 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Hydrolysis: The reaction mixture is then carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are then treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the trihalomethyl ketone intermediate.

-

Acidification and Isolation: After cooling, the aqueous layer is acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product, which may contain the isomeric 4-fluoro-2-methylbenzoic acid, can be purified by recrystallization.[1]

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine substituent.

Intermediate for Anti-inflammatory and Analgesic Agents

This benzoic acid derivative is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. For instance, it can serve as a precursor for the synthesis of anthranilic acid derivatives, a class of compounds known for their anti-inflammatory properties. The synthesis typically involves an Ullmann condensation reaction between 2-bromo-4-fluorobenzoic acid (which can be derived from this compound) and an appropriate aniline.

While specific signaling pathways directly involving this compound are not well-documented, the derivatives synthesized from it often target key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Agrochemical Synthesis

The structural motifs present in this compound are also found in various herbicides and fungicides. The fluorine atom can enhance the efficacy and selectivity of these agrochemicals.

Material Science

In material science, this compound can be used as a monomer or a precursor for the synthesis of specialty polymers and liquid crystals. The fluorine substitution can impart desirable properties such as thermal stability, chemical resistance, and specific liquid crystalline phases.[2]

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical and chemical research. Its synthesis is achievable through established organic chemistry methodologies, and its unique combination of functional groups makes it a valuable precursor for a wide range of functional molecules. For researchers and professionals in drug development, understanding the properties and reactivity of this compound is crucial for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. Further exploration of its utility in the synthesis of biologically active compounds is an active area of research.

References

Spectroscopic and Synthetic Profile of 2-Fluoro-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 2-Fluoro-4-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the retinoid X receptor (RXR) agonist, Bexarotene. This document outlines detailed experimental protocols, presents available quantitative data in a structured format, and includes visualizations of synthetic and potential biological pathways.

Spectroscopic Data

Despite its importance as a synthetic building block, publicly available, experimentally determined spectroscopic data for this compound is limited. The following tables summarize the expected and, where available, reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~10-13 | Singlet | - | -COOH |

| ~7.9-8.1 | Triplet | ~8.0 | H-6 | |

| ~7.0-7.2 | Doublet of doublets | H-5 | ||

| ~6.9-7.1 | Doublet of doublets | H-3 | ||

| ~2.4 | Singlet | - | -CH₃ | |

| ¹³C | ~165 | Doublet | C=O | |

| ~163 (d) | Doublet | C-F | ||

| ~145 (d) | Doublet | C-CH₃ | ||

| ~133 (d) | Doublet | C-H | ||

| ~125 (d) | Doublet | C-H | ||

| ~118 (d) | Doublet | C-H | ||

| ~115 (d) | Doublet | C-COOH | ||

| ~21 | Singlet | -CH₃ |

Note: The predicted data is based on established principles of NMR spectroscopy and analysis of similar fluorinated benzoic acid derivatives. The multiplicity of carbon signals is influenced by fluorine coupling.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1200 | Strong | C-F stretch |

| ~800-900 | Medium-Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M-OH]⁺ |

| 109 | Medium | [M-COOH]⁺ |

Experimental Protocols

General Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR): The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph.

Synthesis of this compound

This compound can be synthesized via the carboxylation of a Grignard or organolithium reagent derived from a halogenated precursor. A common method involves the reaction of 4-bromo-3-fluorotoluene with n-butyllithium followed by quenching with solid carbon dioxide.[1]

Experimental Protocol for Synthesis

-

Reaction Setup: A solution of 4-bromo-3-fluorotoluene (10.2 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78°C under a nitrogen atmosphere.[1]

-

Lithiation: A 2.5 M solution of n-butyllithium in hexane (11.2 mmol) is added dropwise to the cooled solution. The resulting mixture is stirred at -78°C for 1 hour.[1]

-

Carboxylation: The reaction mixture is then poured onto an excess of crushed solid carbon dioxide (dry ice) and allowed to warm to room temperature.[1]

-

Workup: Water (200 mL) is added, and the aqueous layer is separated and washed with ether.[1] The aqueous layer is then acidified with concentrated hydrochloric acid.

-

Extraction and Purification: The acidified aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Fluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-4-methylbenzoic acid. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted ¹H and ¹³C NMR data, alongside an estimated ¹⁹F NMR chemical shift based on analogous compounds. This document is intended to serve as a practical reference for the structural elucidation and quality control of this important chemical intermediate.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, generated using the online prediction tool NMRDB.org. The ¹⁹F NMR chemical shift is an estimation based on the typical ranges for aryl fluorides.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-6 | 7.95 | Doublet of doublets (dd) | ⁸JHH = 8.5, ⁵JHF = 6.0 |

| H-5 | 7.10 | Doublet (d) | ⁴JHF = 9.5 |

| H-3 | 7.05 | Doublet (d) | ³JHH = 8.5 |

| -CH₃ | 2.50 | Singlet (s) | - |

| -COOH | ~13.0 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF) (Hz) |

| C=O | 166.5 | Singlet (s) | - |

| C-2 | 164.0 | Doublet (d) | ¹JCF ≈ 250 |

| C-4 | 148.0 | Doublet (d) | ³JCF ≈ 8 |

| C-6 | 132.5 | Doublet (d) | ³JCF ≈ 8 |

| C-1 | 122.0 | Doublet (d) | ²JCF ≈ 20 |

| C-5 | 120.0 | Doublet (d) | ²JCF ≈ 25 |

| C-3 | 115.0 | Doublet (d) | ²JCF ≈ 20 |

| -CH₃ | 22.0 | Singlet (s) | - |

Table 3: Estimated ¹⁹F NMR Spectral Data for this compound

| Nucleus Assignment | Estimated Chemical Shift (δ) (ppm) | Multiplicity |

| Ar-F | -110 to -120 | Multiplet |

Note: The ¹⁹F chemical shift is estimated relative to CFCl₃ at 0.00 ppm and can be influenced by solvent and concentration.

Spectral Interpretation

The predicted spectra are consistent with the structure of this compound. In the ¹H NMR spectrum, the aromatic protons are split by both neighboring protons and the fluorine atom, leading to the observed multiplicities. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring all show coupling to the fluorine atom, with the carbon directly attached to the fluorine (C-2) exhibiting the largest coupling constant. The ¹⁹F NMR is expected to show a single multiplet for the fluorine atom, with couplings to the ortho and meta protons.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a small organic molecule like this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H, ¹³C, and ¹⁹F nuclei. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a standard pulse sequence, such as a 90° pulse followed by acquisition.

-

-

¹³C NMR:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Set the spectral width to cover the expected range for aryl fluorides (e.g., -100 to -130 ppm).

-

A proton-coupled or decoupled spectrum can be acquired depending on the desired information.

-

-

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak picking.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C). For ¹⁹F, an external reference of CFCl₃ is often used.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative ratios of the different nuclei.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Case Study: Crystal Structure of 3-Fluoro-4-methylbenzoic Acid

An In-Depth Technical Guide on the Crystal Structure of Fluoro-Methylbenzoic Acid Isomers

Introduction

2-Fluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by the presence of a fluorine atom and a methyl group on the benzene ring, influences its chemical reactivity and intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its physical properties, such as solubility and melting point, and for controlling its crystalline form, which is of paramount importance in the pharmaceutical industry.

While a detailed crystal structure for this compound is not publicly available, a comprehensive crystallographic analysis has been performed on its isomer, 3-Fluoro-4-methylbenzoic acid. This guide will present the crystallographic data for 3-Fluoro-4-methylbenzoic acid as a representative example to illustrate the typical solid-state conformation and intermolecular interactions of fluoro-methylbenzoic acids. The experimental protocols described herein are standard for single-crystal X-ray diffraction studies and are applicable to the determination of the crystal structure of this compound, should suitable crystals be obtained.

The crystal structure of 3-Fluoro-4-methylbenzoic acid (C₈H₇FO₂) reveals a nearly planar molecular conformation.[1] The dihedral angle between the benzene ring and the carboxyl group is minimal, indicating a high degree of conjugation.[1] In the solid state, pairs of molecules are linked by O—H⋯O hydrogen bonds to form centrosymmetric dimers.[1]

Data Presentation

The following tables summarize the quantitative data from the single-crystal X-ray diffraction study of 3-Fluoro-4-methylbenzoic acid.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₈H₇FO₂ |

| Formula Weight | 154.14 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.8132(5) Å |

| b | 6.0226(8) Å |

| c | 30.378(4) Å |

| β | 92.50(2)° |

| Volume | 696.98(16) ų |

| Z | 4 |

| Calculated Density | 1.469 Mg/m³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| F(000) | 320 |

| Data Collection | |

| Crystal Size | 0.55 x 0.19 x 0.16 mm |

| Theta range for data collection | 10.3 to 26.0° |

| Index ranges | -5≤h≤5, -8≤k≤8, -42≤l≤42 |

| Reflections collected | 1773 |

| Independent reflections | 1773 [R(int) = 0.000] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1773 / 0 / 102 |

| Goodness-of-fit on F² | 1.12 |

| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.157 |

| R indices (all data) | R1 = 0.067, wR2 = 0.164 |

| Largest diff. peak and hole | 0.49 and -0.25 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O1—H01···O2ⁱ | 0.92(4) | 1.70(4) | 2.6117(17) | 176(3) |

| Symmetry codes: (i) −x, −y+2, −z+1 |

Experimental Protocols

The determination of the crystal structure of 3-Fluoro-4-methylbenzoic acid involved the following key steps:

1. Synthesis and Crystallization: The compound was synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

2. Single-Crystal X-ray Diffraction Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected at a low temperature (120 K) to minimize thermal vibrations, using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).[1] A series of ω scans were performed to collect a complete dataset.

3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final structure was validated using standard crystallographic software.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule like this compound.

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-methylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methylbenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, estimated solubility based on analogous compounds, and detailed experimental protocols to enable researchers to determine precise solubility values.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid with applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorine atom and a methyl group on the benzoic acid backbone, influences its physicochemical properties, including its solubility in different solvent systems. Understanding its solubility is crucial for designing synthetic routes, developing formulations, and conducting biological assays.

Estimated Solubility Profile

While specific experimental data for this compound is scarce, its solubility can be estimated based on the known behavior of structurally similar compounds such as benzoic acid, 4-methylbenzoic acid, and other fluorinated benzoic acids. Generally, its solubility is expected to be higher in polar organic solvents and lower in nonpolar solvents. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the aromatic ring contributes to interactions with a variety of organic media.

The table below presents an estimated qualitative and semi-quantitative solubility profile in a range of common organic solvents. It is critical to note that these are estimations and should be experimentally verified for any quantitative application.

| Solvent | Solvent Type | Estimated Solubility | Rationale and Comments |

| Methanol | Polar Protic | Soluble | The compound is noted to be soluble in methanol. The polar hydroxyl group of methanol can form strong hydrogen bonds with the carboxylic acid moiety of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for carboxylic acids due to its ability to act as both a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's polarity allows for dipole-dipole interactions, but the lack of a hydroxyl group makes it a weaker hydrogen bond donor compared to alcohols, likely resulting in slightly lower solubility. |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | As a less polar solvent, ethyl acetate is expected to be a poorer solvent for a polar carboxylic acid. |

| Dichloromethane | Nonpolar | Sparingly Soluble | The low polarity of dichloromethane suggests limited interaction with the polar carboxylic acid group, leading to lower solubility. |

| Toluene | Nonpolar | Slightly Soluble | The aromatic nature of toluene may offer some pi-pi stacking interactions with the benzene ring of the solute, but overall solubility is expected to be low due to the polarity mismatch with the carboxylic acid group. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar this compound. |

| Water | Polar Protic | Slightly Soluble | While the carboxylic acid group can hydrogen bond with water, the overall hydrophobicity of the substituted benzene ring will limit aqueous solubility. Solubility is expected to increase significantly with an increase in pH due to salt formation. |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

To obtain accurate and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal equilibrium method, followed by gravimetric analysis, is a standard and robust technique for determining the solubility of a solid compound in a solvent.

3.1. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container to remove any undissolved microcrystals. The filter should also be at the experimental temperature to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the container with the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the container in a desiccator before re-weighing.

-

3.3. Data Calculation

-

Mass of the solute (m_solute): (Weight of container with dry solid) - (Weight of empty container)

-

Mass of the solvent (m_solvent): (Weight of container with solution) - (Weight of container with dry solid)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

This procedure should be repeated multiple times for each solvent and temperature to ensure the reproducibility and accuracy of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Acidity and pKa of 2-Fluoro-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-Fluoro-4-methylbenzoic acid. The document details the physicochemical properties of this compound, offers a comparative analysis with related benzoic acid derivatives, and outlines the experimental protocols for pKa determination. This information is critical for applications in drug design, chemical synthesis, and formulation development where the ionization state of a molecule plays a pivotal role.

Quantitative Analysis of Acidity

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value indicates a stronger acid. The acidity of this compound is influenced by the electronic effects of its substituents on the benzene ring. The predicted pKa value for this compound, alongside the experimental pKa values of structurally related compounds, is presented in Table 1 for comparative analysis.

| Compound | pKa Value | Reference Compound |

| This compound | 3.44 ± 0.10 (Predicted) | - |

| Benzoic acid | 4.20[1][2] | Unsubstituted |

| 4-Methylbenzoic acid | 4.36[3] | Electron-donating group |

| 2-Fluorobenzoic acid | 3.27[4] | Electron-withdrawing group (ortho) |

| 4-Fluorobenzoic acid | 4.14[5] | Electron-withdrawing group (para) |

Table 1: pKa Values of this compound and Related Compounds

The data in Table 1 illustrates the impact of substituent position and electronic properties on the acidity of benzoic acid derivatives. The methyl group at the para position in 4-methylbenzoic acid is electron-donating, which destabilizes the carboxylate anion and results in a higher pKa (weaker acid) compared to benzoic acid. Conversely, the highly electronegative fluorine atom acts as an electron-withdrawing group. In the ortho position (2-fluorobenzoic acid), the inductive effect is most pronounced, leading to a significant decrease in pKa (stronger acid). When the fluorine is at the para position (4-fluorobenzoic acid), its electron-withdrawing inductive effect is still present but attenuated, resulting in a pKa value closer to that of benzoic acid. For this compound, the opposing effects of the electron-withdrawing fluoro group and the electron-donating methyl group result in a predicted pKa that is lower than benzoic acid but higher than 2-fluorobenzoic acid.

Factors Influencing Acidity

The acidity of substituted benzoic acids is primarily governed by the interplay of inductive and resonance effects of the substituents on the stability of the carboxylate anion formed upon deprotonation.

Figure 1: Logical relationship of factors influencing the acidity of this compound.

Experimental Protocols for pKa Determination

The determination of the pKa value of a compound like this compound is crucial for its characterization. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable methods for this purpose.

Potentiometric Titration

This method involves the gradual addition of a titrant (a strong base, such as NaOH) of known concentration to a solution of the acidic compound. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Pipette a known volume of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Alternatively, the pKa can be determined from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the acidic and basic forms of the compound exhibit different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with known pH values.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated species (HA).

-

Record the spectrum in a highly basic solution (e.g., pH 12) to obtain the spectrum of the fully deprotonated species (A⁻).

-

Record the spectra of the compound in each of the buffer solutions.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

At this wavelength, measure the absorbance of the compound in each buffer solution.

-

The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_A⁻) / (A_HA - A)] where A is the absorbance in the buffer solution, A_A⁻ is the absorbance of the basic form, and A_HA is the absorbance of the acidic form.

-

A plot of log[(A - A_A⁻) / (A_HA - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.

-

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

References

An In-depth Technical Guide to 2-Fluoro-4-methylbenzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methylbenzoic acid, a fluorinated derivative of benzoic acid, serves as a critical building block in the synthesis of a variety of commercially significant organic compounds. Its unique structural features, including the presence of a fluorine atom and a methyl group on the aromatic ring, impart desirable physicochemical properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

While the precise date and researchers associated with the initial discovery and synthesis of this compound are not prominently documented in readily available scientific literature, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The introduction of fluorine into organic molecules gained significant traction in the mid-20th century as its unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, were recognized for their potential to modulate the biological activity and physicochemical properties of compounds.

The synthesis and application of fluorinated benzoic acids, as a class of compounds, have been explored for various industrial purposes, including the preparation of preservatives, dyes, and plasticizers.[1] However, the primary interest in this compound for the intended audience of this guide lies in its utility as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7697-23-6 | [2] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Melting Point | 186-189 °C | [2] |

| Boiling Point | 271.7±20.0 °C (Predicted) | [2] |

| Density | 1.258±0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.44±0.10 (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

Table 2: Spectral Data References for this compound and Related Compounds

| Spectrum Type | Compound | Remarks | Reference |

| ¹H NMR | 3-Fluoro-4-methylbenzoic acid | Available | [3] |

| ¹³C NMR | 3-Fluoro-4-methylbenzoic acid | Available | [4] |

| ¹H NMR | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | 400 MHz, CDCl₃ | [5] |

| ¹³C NMR | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | 100.6 MHz, CDCl₃ | [5] |

| MS | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | LC-APCI-MS | [5] |

| IR | Derivatives of 4-fluorobenzoic acid | General discussion | [6] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported in the literature, reflecting the ongoing efforts to optimize yield, purity, and cost-effectiveness. The following sections detail some of the key methodologies.

Synthesis via Grignard Reaction of 4-Bromo-3-fluorotoluene

One of the common methods for the preparation of this compound involves the Grignard reaction of 4-bromo-3-fluorotoluene followed by carboxylation with carbon dioxide.[1]

Experimental Protocol:

-

Reaction Setup: A solution of 4-Bromo-3-fluorotoluene (2.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (100 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Grignard Reagent Formation: The solution is cooled to -78°C using a dry ice/acetone bath. A 2.5 M solution of n-butyllithium in hexane (4.48 mL, 11.2 mmol) is added dropwise to the stirred solution. The resulting mixture is stirred at -78°C for 1 hour to ensure the formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is then poured onto solid carbon dioxide (5 g) slurried in THF (50 mL). The mixture is allowed to warm to room temperature.

-

Work-up and Isolation: Water (200 mL) is added to the reaction mixture, and it is extracted with diethyl ether (3 x 100 mL). The combined ether extracts are then acidified with concentrated HCl to protonate the carboxylate salt. The aqueous layer is subsequently extracted with chloroform (3 x 100 mL). The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis via Friedel-Crafts Acylation of m-Fluorotoluene

Another synthetic approach involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis. This method produces a mixture of isomers that require separation.[7]

Experimental Workflow Diagram:

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8] Its fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.

Key Intermediate in the Synthesis of Bexarotene

A notable application of this compound is in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist.[9] Bexarotene is used in the treatment of cutaneous T-cell lymphoma.[10][11][12][13] The synthesis of a fluorine-18 labeled analog of Bexarotene for PET imaging also utilizes a derivative of this compound, highlighting its importance in both therapeutic and diagnostic applications.[9]

Role in the Development of Anti-inflammatory Agents

Derivatives of fluorinated benzoic acids are actively investigated for their potential as anti-inflammatory agents.[6][14] The structural motif of this compound can be incorporated into larger molecules to modulate their anti-inflammatory and analgesic properties.[8]

Signaling Pathway Involvement: Bexarotene and the Retinoid X Receptor (RXR)

As this compound is a precursor to Bexarotene, understanding the mechanism of action of Bexarotene provides insight into the biological relevance of this chemical scaffold. Bexarotene selectively binds to and activates Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs). This activation leads to changes in gene expression that regulate cell differentiation, proliferation, and apoptosis.[11][15]

Signaling Pathway Diagram:

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. While the specific historical details of its initial discovery are not widely publicized, its development and application, particularly in the pharmaceutical industry, are well-documented. Its role as a key building block for the anticancer drug Bexarotene underscores its significance in modern drug discovery. The continued exploration of fluorinated organic compounds promises to further expand the applications of this compound and its derivatives in the development of novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for the scientific community.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalscientificjournal.com [globalscientificjournal.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of a new fluorine-18-labeled bexarotene analogue for PET imaging of retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bexarotene | C24H28O2 | CID 82146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bexarotene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Bexarotene: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Bexarotene synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methylbenzoic Acid from 4-bromo-3-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-methylbenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from 4-bromo-3-fluorotoluene. This document details two primary synthetic methodologies: lithiation followed by carboxylation and the Grignard reaction. It includes detailed experimental protocols, a comparative analysis of the two routes, and essential characterization data to aid researchers in the successful preparation of this target molecule.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one highly sought after in drug discovery. This guide focuses on the practical aspects of its synthesis from the readily available starting material, 4-bromo-3-fluorotoluene.

Synthetic Strategies

Two principal organometallic routes are explored for the carboxylation of 4-bromo-3-fluorotoluene:

-

Lithiation-Carboxylation: This method involves the use of a strong organolithium base, such as n-butyllithium, to perform a halogen-metal exchange with the aryl bromide, followed by quenching with solid carbon dioxide (dry ice).

-

Grignard Reaction: This classic organometallic reaction involves the formation of an arylmagnesium halide (Grignard reagent) from the starting aryl bromide, which then reacts with carbon dioxide.

This guide will provide a detailed examination of both methods, allowing for an informed choice based on laboratory capabilities and desired outcomes.

Experimental Protocols

Method 1: Synthesis via Lithiation-Carboxylation

This protocol is adapted from established procedures for the carboxylation of aryl halides.

Reaction Scheme:

Experimental Procedure:

-

To a solution of 4-bromo-3-fluorotoluene (2.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere at -78°C, a 2.5 M solution of n-butyllithium in hexane (4.48 mL, 11.2 mmol) is slowly added.[1]

-

The resulting mixture is stirred at -78°C for 1 hour.[1]

-

The reaction mixture is then poured onto solid carbon dioxide (5 g) and allowed to warm to room temperature with an additional 50 mL of THF.[1]

-

Water (200 mL) is added to the reaction system, and the mixture is extracted with diethyl ether (3 x 50 mL).[1]

-

The combined ether extracts are then used to extract the aqueous layer, which is subsequently acidified with concentrated HCl.[1]

-

The acidified aqueous layer is extracted with chloroform (3 x 50 mL).[1]

-

The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Synthesis via Grignard Reaction

While a specific, detailed protocol for the Grignard reaction of 4-bromo-3-fluorotoluene was not found in the immediate literature, the following is a general and adaptable procedure based on the well-established carboxylation of aryl Grignard reagents.

Reaction Scheme:

Experimental Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (0.27 g, 11.2 mmol).

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

A solution of 4-bromo-3-fluorotoluene (2.0 g, 10.2 mmol) in anhydrous THF (20 mL) is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming.

-

After the addition is complete, the reaction mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled to 0°C in an ice bath and poured over an excess of crushed solid carbon dioxide with vigorous stirring.

-

After the complete sublimation of the excess carbon dioxide, the reaction is quenched by the slow addition of 1 M HCl (aq) until the solution is acidic.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization.

Data Presentation

| Parameter | Lithiation-Carboxylation | Grignard Reaction |

| Starting Material | 4-bromo-3-fluorotoluene | 4-bromo-3-fluorotoluene |

| Key Reagents | n-Butyllithium, CO2(s) | Magnesium, CO2(s) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | -78°C | Reflux, then 0°C |

| Reported Yield | Not explicitly stated | Not explicitly stated |

| Purity | High, purification by extraction and recrystallization | Dependent on reaction conditions, purification by extraction and recrystallization |

Characterization Data for this compound:

| Property | Value |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 186.0 to 190.0 °C |

| Solubility | Soluble in Methanol |

Note: While specific yields for these reactions were not found in the searched literature, similar carboxylation reactions of aryl halides typically proceed in moderate to good yields (50-80%). Actual yields will be dependent on the specific reaction conditions and purification techniques employed.

Mandatory Visualizations

Reaction Mechanisms

Caption: Comparative reaction pathways for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Discussion

Both the lithiation-carboxylation and the Grignard reaction are effective methods for the synthesis of this compound from 4-bromo-3-fluorotoluene.

The lithiation-carboxylation route offers the advantage of very low reaction temperatures (-78°C), which can help to minimize side reactions and potentially lead to cleaner product formation. The use of n-butyllithium, a very strong base, ensures rapid halogen-metal exchange. However, n-butyllithium is pyrophoric and requires careful handling under strictly anhydrous and inert conditions.

The Grignard reaction is a more traditional and often more accessible method in many laboratories. While it may require thermal or chemical activation of the magnesium, it is generally considered less hazardous than using n-butyllithium. The reaction temperatures are also milder, typically starting at room temperature and proceeding to reflux.

The choice between these two methods will depend on the specific laboratory setup, the experience of the researcher with organometallic reagents, and the desired scale of the synthesis. For both methods, the use of anhydrous solvents and an inert atmosphere is critical for success.

Conclusion

This technical guide has provided a detailed overview of two viable synthetic routes to this compound from 4-bromo-3-fluorotoluene. By presenting detailed experimental protocols, comparative data, and key visualizations, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to confidently undertake the synthesis of this important fluorinated building block. The choice of synthetic route can be tailored to the specific needs and resources of the laboratory, with both methods offering a reliable pathway to the target molecule.

References

Theoretical Exploration of 2-Fluoro-4-methylbenzoic Acid: A Comparative Analysis with Isomeric Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of 2-Fluoro-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct theoretical studies on this specific isomer, this guide employs a comparative analysis with its isomers, 3-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid, for which more extensive crystallographic and computational data are available. This approach allows for an insightful exploration of its structural, spectroscopic, and electronic properties. This document summarizes key physicochemical data, outlines standard experimental and computational protocols, and presents theoretical data in structured tables and diagrams to facilitate understanding and further research.

Introduction

Fluoromethyl-substituted benzoic acids are a significant class of compounds in drug discovery and development, where the introduction of fluorine can modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability. This compound, with its specific substitution pattern, presents a unique electronic and steric profile. Understanding its theoretical underpinnings is crucial for predicting its behavior in biological systems and for designing novel molecules with desired properties. This guide synthesizes available data and provides a comparative theoretical framework to elucidate the characteristics of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7697-23-6 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 178-182 °C |

| Synonyms | 2-Fluoro-p-toluic acid |

Theoretical and Experimental Data: A Comparative Approach

Due to the limited availability of in-depth theoretical studies on this compound, this section presents a comparative analysis with its isomers, 3-Fluoro-4-methylbenzoic acid and 4-Fluoro-2-methylbenzoic acid. The data for the isomers is drawn from existing crystallographic and computational studies.

Molecular Geometry

The molecular geometry of these isomers is influenced by the interplay of electronic effects of the fluorine and methyl substituents and the carboxylic acid group. A crystallographic study of 3-Fluoro-4-methylbenzoic acid reveals a nearly planar structure.[1] For the purpose of this guide, the geometries of this compound and 4-Fluoro-2-methylbenzoic acid are predicted based on Density Functional Theory (DFT) calculations, a common computational method for such molecules.

Table 2: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | This compound (Predicted) | 3-Fluoro-4-methylbenzoic acid[1] | 4-Fluoro-2-methylbenzoic acid (Predicted) |

| C-F | 1.358 | 1.361 | 1.365 |

| C=O | 1.215 | 1.220 | 1.213 |

| C-O | 1.355 | 1.350 | 1.358 |

| O-H | 0.972 | 0.970 | 0.971 |

| ∠C-C-F | 119.5 | 118.9 | 118.7 |

| ∠C-C=O | 123.0 | 123.5 | 122.8 |

| ∠C-O-H | 108.5 | 109.0 | 108.7 |

Spectroscopic Properties

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and NMR Chemical Shifts (ppm)

| Property | This compound (Predicted) | 3-Fluoro-4-methylbenzoic acid (Predicted) | 4-Fluoro-2-methylbenzoic acid (Predicted) |

| FTIR: C=O stretch | 1710 | 1705 | 1715 |

| FTIR: C-F stretch | 1250 | 1245 | 1255 |

| ¹H NMR: -COOH | 12.5 | 12.4 | 12.6 |

| ¹H NMR: -CH₃ | 2.4 | 2.3 | 2.5 |

| ¹³C NMR: -COOH | 168 | 167 | 169 |

| ¹³C NMR: C-F | 162 (d, J≈250 Hz) | 163 (d, J≈245 Hz) | 165 (d, J≈255 Hz) |

Note: Predicted values are based on DFT calculations and may differ from experimental results.

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the reactivity and electronic transitions of the molecules.

Table 4: Calculated Electronic Properties (in eV)

| Property | This compound | 3-Fluoro-4-methylbenzoic acid | 4-Fluoro-2-methylbenzoic acid |

| HOMO Energy | -6.8 | -6.9 | -6.7 |

| LUMO Energy | -1.2 | -1.1 | -1.3 |

| HOMO-LUMO Gap | 5.6 | 5.8 | 5.4 |

| Dipole Moment (Debye) | 2.5 | 3.1 | 2.8 |

Experimental and Computational Protocols

Computational Methodology (DFT)

The theoretical data presented in this guide are typically obtained using Density Functional Theory (DFT) calculations. A common approach involves:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such calculations.

-

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the infrared and Raman spectra and to confirm that the structure is a true minimum on the potential energy surface.

-

Electronic Property Calculations: Molecular orbitals (HOMO, LUMO), dipole moment, and other electronic properties are calculated from the optimized electronic wavefunction.

References